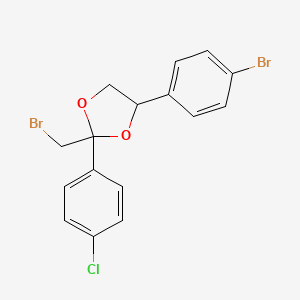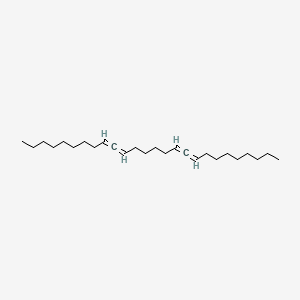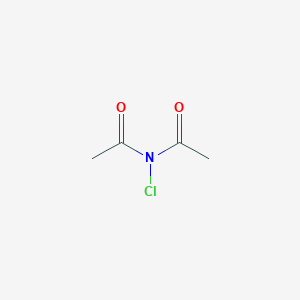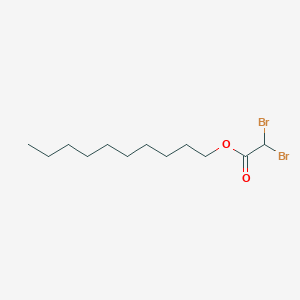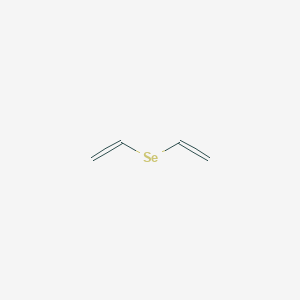![molecular formula C26H32N2O6 B14617699 2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one CAS No. 59330-00-6](/img/structure/B14617699.png)
2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] is a complex polymer known for its unique properties and applications. This compound is a type of polyurethane, which is widely used in various industrial applications due to its excellent mechanical properties, chemical resistance, and flexibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] involves a multi-step polymerization process. The primary components, 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, and 1,1’-methylenebis[4-isocyanatobenzene], undergo a series of reactions to form the final polymer.
Ring-Opening Polymerization: The process begins with the ring-opening polymerization of 2-Oxepanone, which is catalyzed by an appropriate catalyst under controlled temperature and pressure conditions.
Polycondensation: The resulting polymer is then reacted with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst to form a prepolymer.
Chain Extension: Finally, the prepolymer is reacted with 1,1’-methylenebis[4-isocyanatobenzene] to form the final polymer through a chain extension reaction.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction conditions to ensure consistent quality and properties. The process typically includes:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the efficiency and quality of the polymerization process.
Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and the properties of the final polymer.
化学反应分析
Types of Reactions
2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to changes in its mechanical properties and chemical resistance.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups, altering its characteristics.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced chemical resistance, while reduction reactions may yield reduced polymers with altered mechanical properties.
科学研究应用
2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and tissue engineering.
Medicine: Explored for drug delivery systems due to its ability to form stable and biocompatible matrices.
Industry: Widely used in the production of coatings, adhesives, and elastomers due to its excellent mechanical properties and chemical resistance.
作用机制
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular interactions, contributing to its mechanical strength and chemical resistance. The isocyanate groups in the polymer can react with various functional groups, leading to cross-linking and further enhancing its properties.
相似化合物的比较
Similar Compounds
Polycaprolactone: A biodegradable polyester with similar mechanical properties but different chemical resistance.
Polyurethane: A broad class of polymers with varying properties depending on the specific monomers used.
Polyethylene Glycol: A polymer with excellent biocompatibility but different mechanical properties.
Uniqueness
2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] is unique due to its combination of mechanical strength, chemical resistance, and flexibility. Its specific structure allows for a wide range of applications, making it a versatile material in various fields.
属性
CAS 编号 |
59330-00-6 |
|---|---|
分子式 |
C26H32N2O6 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one |
InChI |
InChI=1S/C15H10N2O2.C6H10O2.C5H12O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-8H,9H2;1-5H2;6-7H,3-4H2,1-2H3 |
InChI 键 |
YYATVQGPWSHHSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
相关CAS编号 |
59330-00-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


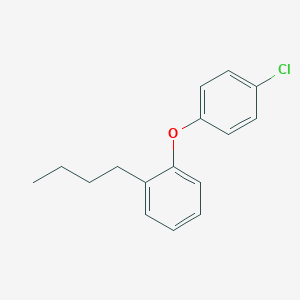
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
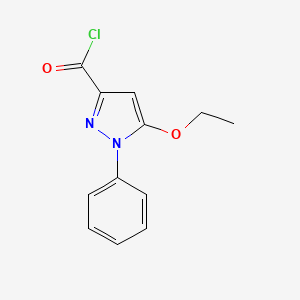
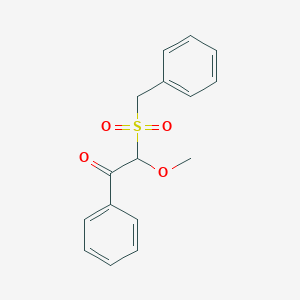

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
